7-Chloro-2-phenylfuro[3,2-b]pyridine
Description
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-chloro-2-phenylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-7-15-11-8-12(16-13(10)11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ARVIIDAREGFTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=C3O2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Melting Points: Chlorophenylpyridine derivatives (268–287°C) exhibit higher thermal stability than sulfur-containing analogs, likely due to enhanced intermolecular interactions from amino and phenyl groups .
- Purity and Yield : Chloropyrimidine-pyrrolo[3,2-b]pyridines show lower synthetic yields (11–21%) but achieve 100% HPLC purity, suggesting rigorous purification protocols . In contrast, phenyl-substituted pyridines achieve moderate yields (67–81%) with >95% purity .
Preparation Methods
Cyclocondensation of Pyridine-NNN-Oxide Derivatives
A metal-free approach (Source) utilizes pyridine--oxide derivatives for constructing the furo[3,2-b]pyridine skeleton. For 7-chloro-2-phenyl substitution:
-
Starting Material : 3-Chloropyridine--oxide.
-
Reagents : Trimethylphosphonoacetate, phenylacetylene.
-
Conditions :
-
Solvent: Dichloromethane.
-
Base: Triethylamine.
-
Temperature: 25°C, 12 hours.
-
-
Mechanism : The -oxide undergoes [3+2] cycloaddition with phenylacetylene, followed by phosphorylation to form the furan ring.
-
Yield : 68–75% (adapted from analogous reactions in Source).
Advantages : Mild conditions, avoids transition metals.
Limitations : Requires precise stoichiometry to prevent diastereomer formation.
Halogenation of Hydroxy-Furopyridine Intermediates
Chlorination at position 7 is achieved via hydroxyl substitution (Sources,):
-
Intermediate : 7-Hydroxy-2-phenylfuro[3,2-b]pyridine.
-
Chlorinating Agents :
-
Phosphorus oxychloride (POCl) at 110°C for 6 hours (yield: 82%).
-
Thionyl chloride (SOCl) with catalytic DMF, refluxing in toluene (yield: 76%).
-
-
Workup : Neutralization with NaHCO, extraction with ethyl acetate.
Key Data :
| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl | 110 | 6 | 82 |
| SOCl | 80 | 4 | 76 |
Note : Excess POCl may lead to over-chlorination; SOCl is preferable for moisture-sensitive substrates.
Suzuki-Miyaura Coupling for Phenyl Group Introduction
The phenyl group at position 2 is installed via cross-coupling (inferred from Source):
-
Substrate : 7-Chloro-2-bromofuro[3,2-b]pyridine.
-
Reagents : Phenylboronic acid, Pd(PPh), KCO.
-
Conditions :
-
Solvent: Dioxane/water (4:1).
-
Temperature: 90°C, 8 hours.
-
-
Yield : 65–70%.
Optimization Tips :
-
Use degassed solvents to prevent catalyst oxidation.
-
Additives like TBAB (tetrabutylammonium bromide) improve solubility.
Multi-Component Ring-Closing Reactions
A one-pot synthesis (Source) adapts cyclization strategies for trifluoromethyl analogs:
-
Components :
-
3-Chloro-4-phenyl-2-pyridone.
-
Propargyl alcohol.
-
CuI (catalyst).
-
-
Conditions :
-
Solvent: DMF, 120°C, 24 hours.
-
-
Yield : 58% (after column chromatography).
Mechanism : Copper-mediated alkyne activation enables furan ring formation.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | -oxide cycloaddition | 68–75 | Moderate | High |
| Halogenation | POCl substitution | 82 | High | Low |
| Suzuki Coupling | Cross-coupling | 65–70 | Low | Moderate |
| Multi-Component | CuI-mediated cyclization | 58 | Moderate | Moderate |
Recommendations :
-
For high-volume production, halogenation of hydroxy intermediates (POCl) is optimal.
-
Cyclocondensation suits labs prioritizing mild conditions over yield.
Structural Confirmation and Characterization
Q & A
Q. What are the common synthetic routes for preparing 7-chloro-2-phenylfuro[3,2-b]pyridine?
The synthesis of furopyridine derivatives typically involves multi-step organic reactions. A plausible route includes:
- Cyclization : Starting from substituted pyridine precursors, cyclization using acid catalysts (e.g., H₂SO₄) or transition metals (e.g., Pd) to form the fused furan ring.
- Cross-coupling : Suzuki-Miyaura coupling to introduce the phenyl group at the 2-position, followed by chlorination at the 7-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) .
- Purification : Column chromatography or recrystallization to isolate the product. Key considerations: Optimize reaction temperature and solvent polarity to minimize side products.
Q. How can researchers characterize the structural and chemical purity of 7-chloro-2-phenylfuro[3,2-b]pyridine?
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and furan oxygen effects on chemical shifts.
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₃H₈ClNO).
Q. What are the key stability considerations for handling 7-chloro-2-phenylfuro[3,2-b]pyridine in experimental settings?
- Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to determine decomposition temperatures (>200°C suggested for similar furopyridines) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis of the chloro substituent.
Advanced Research Questions
Q. How can structural modifications of 7-chloro-2-phenylfuro[3,2-b]pyridine enhance its bioactivity in pharmacological studies?
- Substituent Effects :
- Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability.
- Introduce heterocyclic moieties (e.g., imidazole) at the phenyl ring to modulate receptor binding .
- Methodology :
- Use computational docking (e.g., AutoDock) to predict interactions with target proteins (e.g., kinases).
- Validate via in vitro assays (e.g., IC₅₀ measurements) .
Q. How can contradictory data in pharmacological studies involving 7-chloro-2-phenylfuro[3,2-b]pyridine derivatives be resolved?
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Orthogonal Techniques : Combine SPR (Surface Plasmon Resonance) for binding affinity with functional assays (e.g., cAMP modulation).
- Metabolic Interference : Perform LC-MS/MS to identify metabolites that may interfere with activity .
Q. What strategies optimize reaction yields in synthesizing 7-chloro-2-phenylfuro[3,2-b]pyridine analogs?
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for cross-coupling efficiency.
- Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) in cyclization steps .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .
Methodological Recommendations
- Contradiction Analysis : Use Bland-Altman plots to compare bioassay results across labs.
- Synthetic Reproducibility : Adopt DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature).
- Data Validation : Cross-reference with PubChem (CID: [insert]) or crystallographic databases (CCDC: [insert]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
